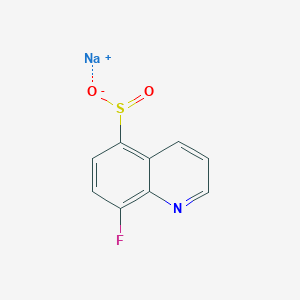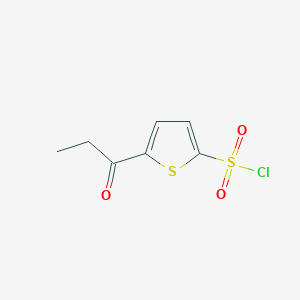![molecular formula C15H23ClO B13160844 ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a 3,4-dimethylpentyl group linked through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene typically involves the following steps:
Preparation of 3-(Chloromethyl)-3,4-dimethylpentanol: This intermediate can be synthesized by chloromethylation of 3,4-dimethylpentanol using formaldehyde and hydrochloric acid.
Etherification: The intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
3,4-Dimethylpentanol: Shares the 3,4-dimethylpentyl group but lacks the benzene ring.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group instead of a chloromethyl group.
Propriétés
Formule moléculaire |
C15H23ClO |
|---|---|
Poids moléculaire |
254.79 g/mol |
Nom IUPAC |
[3-(chloromethyl)-3,4-dimethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)15(3,12-16)9-10-17-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Clé InChI |
HSRMKQVRDMRGEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CCOCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Methyl(oxolan-3-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13160787.png)
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)






